molecular formula C22H43NaO5S B12777404 Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt CAS No. 70788-31-7

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt

Cat. No.: B12777404
CAS No.: 70788-31-7
M. Wt: 442.6 g/mol
InChI Key: PEOUFBFCJXNQQY-UHFFFAOYSA-M
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Description

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial applications, particularly in detergents and cleaning agents. This compound is derived from tetradecanoic acid, which is a saturated fatty acid, and it is modified to enhance its solubility and effectiveness in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt typically involves the sulfonation of tetradecanoic acid followed by esterification with 2-ethylhexanol. The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions usually involve controlled temperatures and the presence of a catalyst to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The sulfonation and esterification processes are optimized for large-scale production, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various esters and acids depending on the nucleophile used.

Scientific Research Applications

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers.

Mechanism of Action

The primary mechanism of action of tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is its ability to reduce surface tension in aqueous solutions. This property allows it to act as an effective surfactant, facilitating the emulsification of oils and the solubilization of hydrophobic compounds. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of the cell.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanoic acid, 2-sulfo-, 1-methylester, sodium salt
  • Dodecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt
  • Octadecanoic acid, 2-sulfo-, 1-methylester, sodium salt

Uniqueness

Tetradecanoic acid, 2-sulfo-, 1-(2-ethylhexyl) ester, sodium salt is unique due to its specific chain length and the presence of the 2-ethylhexyl ester group, which enhances its surfactant properties compared to other similar compounds. This unique structure allows it to be more effective in reducing surface tension and solubilizing hydrophobic substances, making it a preferred choice in various industrial and research applications.

Properties

CAS No.

70788-31-7

Molecular Formula

C22H43NaO5S

Molecular Weight

442.6 g/mol

IUPAC Name

sodium;1-(2-ethylhexoxy)-1-oxotetradecane-2-sulfonate

InChI

InChI=1S/C22H44O5S.Na/c1-4-7-9-10-11-12-13-14-15-16-18-21(28(24,25)26)22(23)27-19-20(6-3)17-8-5-2;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1

InChI Key

PEOUFBFCJXNQQY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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